4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Description
4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by:
- A methyl group at position 1 of the pyrazole ring.
- An iodine atom at position 2.
- A carbohydrazide (-CONHNH₂) group at position 4.
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular formula is C₅H₇IN₄O, with a molecular weight of 298.04 g/mol (CAS: EN300-228829) . The iodine substituent enhances electrophilicity and may influence biological activity, while the carbohydrazide group enables participation in condensation and cyclization reactions.
Properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKLQHHMLEPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or other suitable precursors.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Carbohydrazide Formation: The carbohydrazide group can be introduced through the reaction of the pyrazole derivative with hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Deiodinated pyrazole derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has been explored for several applications across different domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide may serve as a lead compound in developing new therapeutic agents targeting various cancer types. Its structure suggests potential interactions with biological macromolecules that could inhibit cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The halogen substituent (iodine) is believed to enhance its efficacy by improving membrane permeability and binding affinity to microbial targets.
Biological Research
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases. Its ability to form hydrogen bonds through the carbohydrazide group may facilitate interactions with active sites of enzymes.
Material Science
- Development of New Materials : Due to its unique chemical properties, this compound can be utilized in synthesizing novel materials with specific functionalities, potentially impacting fields such as nanotechnology and polymer science.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Anti-inflammatory Activity
Some derivatives have been reported to possess anti-inflammatory properties, effectively inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was comparable to established anti-inflammatory drugs in vitro.
Enzyme Inhibition Studies
Investigations into enzyme inhibitory properties revealed that certain pyrazole derivatives exhibit significant inhibition against monoamine oxidase (MAO), relevant for treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbohydrazide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Halogen-Substituted Analogs
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1807546-65-1):
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1227241-53-3):
Carboxylate and Carboxylic Acid Derivatives
- Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 75092-26-1): Replaces the carbohydrazide with a methyl ester (-COOCH₃).
- 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 75092-30-7):
Non-Halogenated Pyrazole Derivatives
- 5-Methyl-1H-pyrazole-3-carbohydrazide :
- Used in synthesizing heterocyclic systems but lacks the steric and electronic effects of iodine .
Functional Group Comparison
Biological Activity
4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a significant iodine atom that enhances its reactivity and biological properties. The compound features a pyrazole ring, which is frequently associated with various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound has been shown to bind to DNA, leading to cleavage and potential anticancer effects.
- Enzyme Inhibition : It interacts with various enzymes, contributing to its antimicrobial and antioxidant properties.
- Cell Apoptosis : Certain derivatives exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis .
Anticancer Activity
Research indicates that this compound derivatives exhibit notable anticancer properties. For instance:
- A549 Cell Line : Compounds derived from this structure have shown IC50 values ranging from to , indicating their effectiveness in inhibiting the growth of lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Iodo-1-Methyl Derivative | A549 | 0.28 | Apoptosis Induction |
| 4-Iodo Derivative | HepG2 | 0.74 | Cytotoxicity |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities. Research indicates that compounds containing the carbohydrazide moiety can significantly reduce inflammation in animal models .
Study on Anticancer Efficacy
A study conducted by Xia et al. synthesized several pyrazole derivatives and evaluated their cytotoxicity against A549 cells. The most potent derivative exhibited an IC50 value of , demonstrating significant potential for further development as an anticancer agent .
Antimicrobial Screening
In another study, a series of pyrazole derivatives were screened for their antimicrobial activity against common pathogens. The results indicated that certain compounds showed promising bactericidal effects, particularly against Gram-positive bacteria .
Q & A
Q. How is 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide synthesized, and what analytical methods confirm its purity?
The compound is synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C). Key intermediates include substituted hydrazides, which are cyclized to form the pyrazole-carbohydrazide core. Purity is confirmed using elemental analysis, infrared spectroscopy (IR) for functional group identification (e.g., N–H stretches at ~3200 cm⁻¹), and nuclear magnetic resonance (NMR) for structural elucidation (e.g., pyrazole ring protons at δ 6.5–8.0 ppm). Mass spectrometry (MS) validates the molecular ion peak .
Q. What spectroscopic techniques are used to characterize pyrazole-carbohydrazide derivatives?
IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR confirms substituent positions and ring structure, while MS determines molecular weight. X-ray crystallography provides absolute configuration and hydrogen-bonding patterns in crystalline states .
Q. What are common biological targets for pyrazole-carbohydrazides?
These derivatives are studied as DNA gyrase inhibitors, with IC₅₀ values as low as 0.15 µg/mL against Staphylococcus aureus. Structure-activity relationship (SAR) studies highlight the importance of halogen substituents (e.g., 4-bromophenyl) and benzoyl groups for enhanced activity .
Advanced Research Questions
Q. How is SHELXL employed in refining the crystal structure of such compounds?
SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks in crystal lattices. For example, in N′-benzoyl derivatives, torsion angles (e.g., C–N–N–C = 81.5°) and dihedral angles between pyrazole and phenyl rings are optimized. Hydrogen bonds (N–H⋯O) form R₂²(10) motifs, validated using R-factor convergence and electron density maps .
Q. How to analyze intermolecular interactions using Hirshfeld surfaces?
CrystalExplorer 17.5 generates Hirshfeld surfaces to quantify interactions (e.g., H⋯H, C⋯H contacts). Dispersion energy dominates in pyrazole-carbohydrazides, contributing >60% to lattice energy. Energy frameworks visualize stabilizing interactions, aiding in polymorphism prediction .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme vs. cell-based assays). Molecular docking (AutoDock) validates binding modes to targets like DNA gyrase. For instance, compound 3k shows stronger π-π stacking with Tyr-118 than less active analogs .
Q. What computational methods predict the reactivity and stability of this compound?
DFT/B3LYP calculations determine HOMO-LUMO gaps (e.g., 3.8 eV) to assess chemical stability. Optimized bond lengths (e.g., C–I = 2.10 Å) match experimental X-ray data. Natural bond orbital (NBO) analysis evaluates charge delocalization .
Q. How to design derivatives for improved bioactivity?
SAR-guided modifications include introducing electron-withdrawing groups (e.g., –CF₃) at the pyrazole 3-position or replacing iodine with bulkier halogens. Docking simulations prioritize derivatives with enhanced hydrophobic interactions in enzyme active sites .
Q. What are the challenges in X-ray crystallography of such compounds?
Poor crystal quality due to flexible hydrazide chains is mitigated by slow evaporation from DMSO/EtOH. Twinning and disorder require high-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands for refinement .
Q. How to use multi-component reactions for pyrazole derivatives?
Molecular iodine catalyzes one-pot syntheses with diaryl diselenides and diazo compounds, yielding 5-amino-4-(arylselanyl)-1H-pyrazoles. Reactions proceed via seleniranium ion intermediates, confirmed by ¹H/¹³C NMR and X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
